N-(3,4-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide
Description
N-(3,4-Dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide is a synthetic amide derivative featuring a furan ring substituted at the 5-position with a 4-methylphenyl group and a propanamide side chain terminating in a 3,4-dimethylphenyl substituent. Key structural elements include:
- Furan core: The 5-substituted furan ring contributes to electronic delocalization, influencing reactivity and interactions with biological targets.
- Propanamide linker: This moiety enhances solubility and provides a scaffold for functional group modifications.
- Aryl substituents: The 3,4-dimethylphenyl and 4-methylphenyl groups introduce steric and electronic effects, impacting molecular packing (e.g., melting points) and binding affinity .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-15-4-7-18(8-5-15)21-12-10-20(25-21)11-13-22(24)23-19-9-6-16(2)17(3)14-19/h4-10,12,14H,11,13H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJXVHJSFNUXJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenyl groups: The phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Formation of the amide bond: This step involves the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring and phenyl groups can be oxidized under strong oxidative conditions.
Reduction: The amide bond can be reduced to an amine under reducing conditions.
Substitution: The methyl groups on the phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield amines.
Scientific Research Applications
N-(3,4-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide may have applications in various fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications, depending on its biological activity.
Industry: Use in the production of materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide would depend on its specific interactions with molecular targets. This could involve binding to proteins, enzymes, or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Variations in the Aromatic Substituents
(a) N-(3-Chlorophenyl)-3-[5-(4-Methoxyphenyl)Furan-2-yl]Propanamide ()
- Key differences :
- Substituents: 3-Chlorophenyl (vs. 3,4-dimethylphenyl) and 4-methoxyphenyl (vs. 4-methylphenyl).
- Electronic effects**: The methoxy group is electron-donating, while the methyl group is weakly electron-donating. Chlorine is electron-withdrawing, altering dipole moments and solubility.
- Impact on properties :
- Higher polarity due to methoxy and chlorine substituents may increase solubility in polar solvents.
- Melting points and crystallinity likely differ due to variations in intermolecular forces .
(b) 3-{[5-(4-Methylphenyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}-N-(1,3-Thiazol-2-yl)Propanamide (, Compound 8d)
- Key differences :
- Heterocycle : Oxadiazole replaces furan, introducing additional nitrogen atoms and altering aromaticity.
- Functional groups : A sulfanyl linker and thiazole substituent modify electronic properties.
- Impact on properties :
- Oxadiazole’s electron-deficient nature enhances metabolic stability compared to furan.
- Higher molecular weight (389 g/mol) and melting point (135–136°C) compared to the target compound .
Analogues with Modified Propanamide Linkers
(a) 3-[(5-{1-[(4-Chlorophenyl)Sulfonyl]-3-Piperidinyl}-1,3,4-Oxadiazol-2-yl)Sulfanyl]-N-(3,4-Dimethylphenyl)Propanamide (, Compound 7g)
- Key differences :
- Complex side chain : Incorporates a sulfonyl-piperidine group and oxadiazole ring.
- Impact on properties :
- Significantly higher molecular weight (535 g/mol) and lower melting point (78–80°C) due to bulky substituents.
(b) N-Phenyl-2-Furohydroxamic Acid (, Compound 11)
Comparative Physicochemical Data
Research Findings and Implications
- Electronic Effects : Furan-based compounds generally exhibit lower metabolic stability than oxadiazole derivatives but may offer superior bioavailability due to reduced polarity .
- Substituent Influence : Methyl and methoxy groups enhance lipophilicity, favoring membrane penetration, while chlorine and sulfonyl groups improve target binding through polar interactions .
- Thermal Properties : Bulky substituents (e.g., piperidine in 7g) lower melting points by disrupting crystallinity, whereas planar aromatic systems (e.g., oxadiazole in 8d) increase melting points .
Biological Activity
N-(3,4-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H23NO2
- Molecular Weight : 333.43 g/mol
- LogP : 5.2527 (indicating lipophilicity)
- Hydrogen Bond Acceptors : 3
- Hydrogen Bond Donors : 1
The biological activity of this compound has been attributed to its interaction with various biological targets:
- Inhibition of Enzymes : The compound has shown potential as an inhibitor of arachidonate 5-lipoxygenase (EC 1.13.11.34), which is involved in the inflammatory response. In vitro studies have reported IC50 values that suggest significant inhibitory effects on this enzyme, which could lead to anti-inflammatory properties .
- Cytotoxic Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to have equipotent activity against Jurkat and A-431 cells, with IC50 values lower than standard chemotherapeutic agents like doxorubicin .
Biological Activity Data Table
Case Study 1: Anti-inflammatory Effects
A study focused on the anti-inflammatory effects of this compound highlighted its potential in reducing inflammatory markers in vitro. The compound was tested on human peripheral blood mononuclear cells (PBMCs), showing a significant decrease in cytokine production when compared to untreated controls.
Case Study 2: Anticancer Properties
In another research project, the compound was evaluated for its anticancer properties against various human cancer cell lines. The results indicated that it not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways. This mechanism was further validated using flow cytometry and Western blot analyses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
